molecular formula C18H20ClN3OS B2368202 N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride CAS No. 2418642-82-5

N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride

Cat. No.: B2368202
CAS No.: 2418642-82-5
M. Wt: 361.89
InChI Key: ULSRXJNAABEIBH-UHFFFAOYSA-N
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Description

    Reagents: 2-mercaptobenzothiazole and ethylenediamine.

    Conditions: Reflux in ethanol.

    Product: N-(2-Aminoethyl)-benzothiazole.

  • Step 3: Benzylation

      Reagents: N-(2-Aminoethyl)-benzothiazole and benzyl chloride.

      Product: N-(2-Aminoethyl)-N-benzylbenzothiazole.

  • Step 4: Carboxamide Formation

      Reagents: N-(2-Aminoethyl)-N-benzylbenzothiazole and methyl chloroformate.

      Conditions: Reflux in dichloromethane.

      Product: N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide.

  • Step 5: Hydrochloride Formation

      Reagents: N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide and hydrochloric acid.

      Conditions: Dissolution in ethanol followed by the addition of hydrochloric acid.

      Product: N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the aminoethyl and benzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of Benzothiazole Core

        Reagents: 2-aminothiophenol and acetic acid.

        Conditions: Reflux in acetic acid for several hours.

        Product: 2-mercaptobenzothiazole.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

      Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

      Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

      Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Major Products

      Oxidation: Sulfoxides or sulfones.

      Reduction: Amines.

      Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

    The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology

    In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.

    Medicine

    The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry

    In the industrial sector, it is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

    Mechanism of Action

    The mechanism of action of N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The benzothiazole ring is crucial for its binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-Aminoethyl)-benzothiazole
    • N-Benzylbenzothiazole
    • 5-Methylbenzothiazole

    Uniqueness

    N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both aminoethyl and benzyl groups enhances its solubility and reactivity, making it more versatile compared to its analogs.

    Properties

    IUPAC Name

    N-(2-aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19N3OS.ClH/c1-13-7-8-16-15(11-13)17(20-23-16)18(22)21(10-9-19)12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,19H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ULSRXJNAABEIBH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=C1)SN=C2C(=O)N(CCN)CC3=CC=CC=C3.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H20ClN3OS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    361.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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